N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes two pyrazole rings and a cyclopentyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a cyclopentyl halide in the presence of a base.
Methylation: The final step involves the methylation of the pyrazole rings. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups or the pyrazole rings.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce any carbonyl groups or double bonds present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the treatment of various diseases due to its biological activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine: This compound lacks the methyl groups present in N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine.
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine: This compound has a different methylation pattern compared to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both cyclopentyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21N5 |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C14H21N5/c1-11-7-16-18(2)14(11)15-8-12-9-17-19(10-12)13-5-3-4-6-13/h7,9-10,13,15H,3-6,8H2,1-2H3 |
InChI Key |
BFTFKXBPUPZVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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